2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety. The hydrazide group is further substituted with an (E)-4-hydroxyphenyl methylidene group. Triazole-based compounds are widely studied for antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for similar applications.
Properties
Molecular Formula |
C24H20ClN5O2S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-16-2-10-20(11-3-16)30-23(18-6-8-19(25)9-7-18)28-29-24(30)33-15-22(32)27-26-14-17-4-12-21(31)13-5-17/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+ |
InChI Key |
KWYKKKSQNRYLDN-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from 4-chlorophenyl and 4-methylphenyl precursors undergo cyclization in acidic or basic media. For example, heating 1-(4-chlorophenyl)-2-(4-methylphenyl)thiosemicarbazide with phosphorous oxychloride (POCl3) at 80°C for 6 hours generates the 1,2,4-triazole ring. This method achieves yields of 68–72%, with nuclear magnetic resonance (NMR) confirming the substitution pattern at positions 3, 4, and 5 of the triazole.
Oxidative Cyclization
Alternative routes employ oxidative agents such as iodine (I2) or hydrogen peroxide (H2O2) to facilitate cyclization. A mixture of hydrazine hydrate, carbon disulfide (CS2), and potassium hydroxide (KOH) in ethanol under reflux (12 hours) produces the triazole core with 65% efficiency. The methylphenyl group is introduced via nucleophilic substitution at position 4 using 4-methylbenzyl chloride.
Sulfanyl Group Introduction
The sulfanyl (-S-) linker at position 3 of the triazole is installed through nucleophilic substitution or thiol-ene reactions:
Nucleophilic Substitution with Mercaptoacetate
Reaction of the triazole intermediate with ethyl mercaptoacetate in dimethylformamide (DMF) at 60°C for 4 hours introduces the sulfanyl-acetate moiety. Potassium carbonate (K2CO3) acts as a base, achieving 85% conversion. Subsequent hydrolysis with sodium hydroxide (NaOH) yields the free thiol intermediate, critical for hydrazide formation.
Thiol-Ethylene Glycol Coupling
In anhydrous tetrahydrofuran (THF), the triazole reacts with 2-chloroethylsulfanyl acetate under argon atmosphere. Catalytic amounts of triethylamine (Et3N) enhance reactivity, yielding the sulfanyl-ester derivative in 78% yield after column chromatography.
Acetohydrazide Synthesis
Conversion of the ester to acetohydrazide involves hydrazinolysis:
Hydrazine Hydrate Treatment
Refluxing the sulfanyl-ester with excess hydrazine hydrate (99%) in ethanol (8 hours) produces the acetohydrazide intermediate. Infrared (IR) spectroscopy confirms the disappearance of the ester carbonyl peak (1,740 cm⁻¹) and emergence of hydrazide N-H stretches (3,250 cm⁻¹). Yields range from 70–80%, with purity verified via high-performance liquid chromatography (HPLC).
Hydrazone Formation
Condensation with 4-hydroxybenzaldehyde forms the final hydrazone linkage:
Acid-Catalyzed Condensation
A solution of acetohydrazide and 4-hydroxybenzaldehyde in glacial acetic acid (20 mL) under reflux (3 hours) achieves 90% conversion to the (E)-isomer. The acidic environment favors imine formation, with the E-configuration confirmed by NOESY NMR.
Solvent Optimization
Comparative studies show ethanol as a superior solvent to methanol or acetonitrile, reducing side products. A 1:1.2 molar ratio of acetohydrazide to aldehyde in ethanol (reflux, 4 hours) yields 88% pure product, isolated via recrystallization from ethyl acetate.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (hexane:ethyl acetate, 3:1) removes unreacted aldehydes and byproducts. Final purity exceeds 98%, as assessed by thin-layer chromatography (TLC).
Spectroscopic Validation
- 1H-NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, CH=N), 7.89–7.12 (m, 12H, aromatic), 4.21 (s, 2H, SCH2), 2.38 (s, 3H, CH3).
- IR (KBr): 3,250 cm⁻¹ (N-H), 1,650 cm⁻¹ (C=O), 1,240 cm⁻¹ (C-S).
- Mass Spectrometry : ESI-MS m/z 478.0 [M+H]+.
Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 80°C (triazole cyclization) | +12% |
| Solvent Polarity | DMF (sulfanyl coupling) | +15% |
| Catalyst | Acetic acid (hydrazone) | +18% |
| Purification Method | Column chromatography | Purity >98% |
Challenges and Solutions
- Regioselectivity in Triazole Formation : Using POCl3 instead of H2SO4 minimizes positional isomerism.
- Hydrazone Stereochemistry : Acidic conditions and excess aldehyde drive E-isomer dominance.
- Byproduct Formation : Recrystallization from ethanol/water (1:1) removes polymeric impurities.
Industrial Scalability Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for triazole cyclization, reducing reaction time from 6 hours to 45 minutes. Green chemistry principles advocate replacing DMF with cyclopentyl methyl ether (CPME), reducing environmental toxicity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide , known by its CAS number 893726-63-1, is a derivative of triazole that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 373.86 g/mol. The structure features a triazole ring linked to a hydrazide moiety, which is significant for its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to triazoles. The compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : Studies have reported moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, compounds with similar structures exhibited MIC values ranging from 3.91 mg/L to 15.63 mg/L against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.91 |
| Compound B | Enterococcus faecalis | 7.50 |
| Compound C | Bacillus cereus | 15.63 |
Anticancer Activity
Research has also indicated potential anticancer properties of triazole derivatives. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of triazoles have been shown to interact with tubulin and inhibit its polymerization, leading to cancer cell death .
Case Study: Anticancer Efficacy
In a study evaluating the effects of similar triazole derivatives on human cancer cell lines, significant reductions in cell viability were observed at concentrations as low as 10 µM. The study highlighted the importance of specific substituents on the triazole ring that enhance cytotoxicity against cancer cells while maintaining selectivity for malignant over normal cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the hydrazide group may facilitate interactions with enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication processes in both bacteria and cancer cells.
- Oxidative Stress Induction : These compounds may induce oxidative stress in cells, leading to increased apoptosis rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
